molecular formula C7H11Cl2N3S B12660165 2-(2-Pyridiniomethyl)isothiouronium dichloride CAS No. 1822-49-7

2-(2-Pyridiniomethyl)isothiouronium dichloride

Cat. No.: B12660165
CAS No.: 1822-49-7
M. Wt: 240.15 g/mol
InChI Key: ZMHNEMDQJWHVMD-UHFFFAOYSA-N
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Description

2-(2-Pyridiniomethyl)isothiouronium dichloride is a chemical compound with the molecular formula C7H11Cl2N3S. It is known for its unique structure, which includes a pyridinium ring and an isothiouronium group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Pyridiniomethyl)isothiouronium dichloride can be synthesized through the reaction of 2-chloromethylpyridine with thiourea in the presence of hydrochloric acid. The reaction typically occurs under reflux conditions, and the product is isolated by crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Pyridiniomethyl)isothiouronium dichloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the isothiouronium group to thiourea derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiourea derivatives.

    Substitution: Various substituted pyridinium compounds.

Scientific Research Applications

2-(2-Pyridiniomethyl)isothiouronium dichloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Pyridiniomethyl)isothiouronium dichloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Pyridiniomethyl)thiourea
  • 2-(2-Pyridiniomethyl)guanidine
  • 2-(2-Pyridiniomethyl)thiosemicarbazide

Uniqueness

2-(2-Pyridiniomethyl)isothiouronium dichloride is unique due to its isothiouronium group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. Its ability to undergo various chemical reactions and its diverse applications in research make it a valuable compound in the scientific community.

Properties

CAS No.

1822-49-7

Molecular Formula

C7H11Cl2N3S

Molecular Weight

240.15 g/mol

IUPAC Name

[amino(pyridin-1-ium-2-ylmethylsulfanyl)methylidene]azanium;dichloride

InChI

InChI=1S/C7H9N3S.2ClH/c8-7(9)11-5-6-3-1-2-4-10-6;;/h1-4H,5H2,(H3,8,9);2*1H

InChI Key

ZMHNEMDQJWHVMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[NH+]C(=C1)CSC(=[NH2+])N.[Cl-].[Cl-]

Origin of Product

United States

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